

GSK2795039 off-target effects and how to mitigate them

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Compound of Interest		
Compound Name:	GSK2795039	
Cat. No.:	B607802	Get Quote

GSK2795039 Technical Support Center

Welcome to the technical support center for **GSK2795039**. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this NADPH oxidase 2 (NOX2) inhibitor, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **GSK2795039**?

A1: **GSK2795039** is a potent and selective small molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme.[1][2][3] Its primary mechanism of action is competitive inhibition with respect to the enzyme's substrate, NADPH.[1][3][4] By blocking NOX2, **GSK2795039** prevents the production of reactive oxygen species (ROS), specifically the conversion of oxygen to superoxide, and inhibits the consumption of NADPH and oxygen.[1][3]

Q2: Is **GSK2795039** selective for NOX2 over other NOX isoforms?

A2: Yes, when appropriate assay methods are used, **GSK2795039** demonstrates high selectivity for NOX2. In cell-based assays using the SOD-inhibitable water-soluble tetrazolium salt (WST-1) method, **GSK2795039** effectively inhibited NOX2 but was inactive against other isoforms like NOX1, NOX3, NOX4, and NOX5 at concentrations up to 100 μM.[4] Similarly, it







had no effect on NOX4-mediated oxygen consumption.[4] Caution is advised regarding assay selection, as certain methods can produce misleading results (see Troubleshooting Guide).

Q3: What are the known off-target effects or interactions of GSK2795039?

A3: The primary documented off-target activities are relatively weak and demonstrate a significant selectivity window for NOX2.

- Xanthine Oxidase: GSK2795039 is a weak inhibitor of xanthine oxidase, exhibiting over 100fold selectivity for NOX2.[4]
- Endothelial Nitric Oxide Synthase (eNOS): It shows very weak inhibition of eNOS, with less than 50% inhibition at a high concentration of 100 μ M.[4]
- Protein Kinase C (PKC): It has been shown to have no inhibitory activity against PKC.[1]
- Assay Interference: A critical consideration is that GSK2795039 can interfere with ROS
 detection assays that utilize horseradish peroxidase (HRP)/Amplex Red.[4] This is due to the
 compound's weak electron-donating properties and can create the false appearance of
 broad, non-selective activity.[4]

Quantitative Selectivity Profile

The following table summarizes the inhibitory potency (pIC50) of **GSK2795039** against its primary target and known off-targets. Higher pIC50 values indicate greater potency.



Target Enzyme	Assay Type	pIC50	Selectivity vs. NOX2	Reference
NOX2	NADPH Depletion	6.60 ± 0.13	-	[4]
NOX2	Cell-based (dHL60, L-012)	6.74 ± 0.17	-	[4]
NOX2	Cell-based (PLB- 985, WST-1)	5.54 ± 0.25	-	[4]
NOX1, NOX3, NOX4, NOX5	Cell-based (WST-1)	Inactive (< 4)	>100-fold	[4]
Xanthine Oxidase	HRP/Amplex Red	4.54 ± 0.16	>100-fold	[4]
eNOS	Various	Inactive (< 4)	>100-fold	[4]

Troubleshooting Guides

Issue 1: My results suggest **GSK2795039** is inhibiting multiple NOX isoforms (NOX1, NOX3, NOX4, etc.). Is the compound non-selective?

This is a common issue related to assay methodology.

- Root Cause: You are likely using an ROS detection assay that relies on HRP/Amplex Red.
 GSK2795039 has intrinsic properties that interfere with this detection method, leading to a false positive signal of inhibition.[4] Studies have shown this interference results in apparent, submaximal inhibition of NOX1, NOX3, NOX4, and NOX5.[4]
- Mitigation Strategy:
 - Change Assay Method: Switch to an assay that does not use HRP/Amplex Red.
 Recommended methods include:
 - Direct Substrate Measurement: Quantify NADPH depletion (absorbance at 340 nm) or measure oxygen consumption. These methods directly assess enzyme activity and are



not prone to the same artifacts.[4]

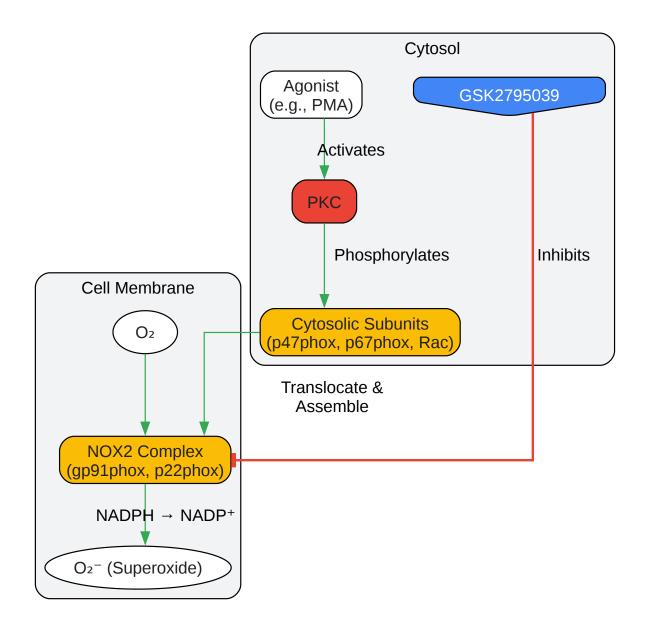
- Alternative ROS Probes: Use probes such as L-012 or a SOD-inhibitable WST-1 assay, which have been used to confirm the selectivity of GSK2795039 for NOX2.[4]
- Run Control Experiments: Test the effect of GSK2795039 on the HRP/Amplex Red system
 in the presence of a known amount of H₂O₂ without any enzyme. This will confirm if the
 compound interferes with the detection reagents directly.[4]

Issue 2: The inhibitory effect of **GSK2795039** in my cellular assay is weaker than expected based on published IC50 values.

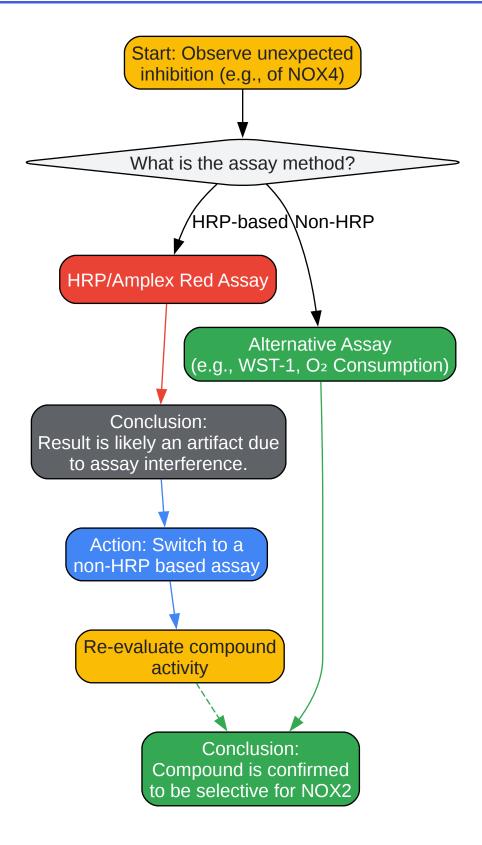
- Possible Causes & Solutions:
 - Compound Stability/Solubility: Ensure the compound is fully dissolved and has not precipitated. Prepare fresh stock solutions in an appropriate solvent like DMSO.
 - Cellular Penetration: Verify that the compound is able to reach its target in your specific cell type and experimental conditions. Incubation times may need to be optimized.
 - NOX2 Expression and Activation: Confirm that your cellular model expresses sufficient levels of NOX2 and that the stimulus used (e.g., PMA) is effectively activating the enzyme complex.[1]
 - Assay Conditions: High cell density or protein concentrations in the medium can sometimes affect compound availability. Ensure assay conditions are consistent.

Visual Guides and Workflows NOX2 Signaling and Inhibition Pathway









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